

# Application Notes and Protocols for SFI003 In Vivo Mouse Studies

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These application notes provide a detailed protocol for the in vivo administration of **SFI003** in mouse models of colorectal cancer, based on established research. The document includes experimental procedures, quantitative data summaries, and diagrams of the experimental workflow and the compound's signaling pathway.

## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters for in vivo studies involving **SFI003** administration in mouse models.



Parameter	Details	Reference
Animal Model	Aplastic male SCID (Severe Combined Immunodeficient) mice	[1]
Tumor Model	Subcutaneous xenografts of human colorectal carcinoma cells (HCT-116 and SW480)	[1][2]
Cell Injection	3 x 10^6 HCT-116 cells or 8 x 10^6 SW480 cells mixed 1:1 with Matrigel, injected into the lower back region	[2]
Drug	SFI003 (SRSF3 inhibitor)	[1][2]
Administration Route	Oral gavage (p.o.)	[1][2]
Dosage	100 mg/kg and 200 mg/kg body weight	[1][2]
Treatment Duration	Daily for two consecutive weeks	[1][2]
Control Groups	Vehicle control; Capecitabine (100 mg/kg) as a positive control	[2]
Monitoring	Tumor size and mouse body weight monitored every other day	[2]
Primary Outcome	Inhibition of tumor growth. At 200 mg/kg, tumors in half of the mice disappeared. At 100 mg/kg, tumors in some mice also disappeared.	[1]

## **Experimental Protocols**

## Methodological & Application



This section details the methodology for in vivo studies using **SFI003**.

#### 2.1. Animal Model and Tumor Implantation

- Animal Strain: Use aplastic male SCID mice, which are immunocompromised and suitable for hosting human tumor xenografts.
- Cell Culture: Culture human colorectal cancer cell lines HCT-116 and SW480 under standard conditions.
- Tumor Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
- Implantation: Subcutaneously inject 3 x 10<sup>6</sup> HCT-116 cells or 8 x 10<sup>6</sup> SW480 cells into the lower back region of each mouse.[2]
- Tumor Growth Monitoring: Allow tumors to become palpable before starting the treatment.[2]

#### 2.2. **SFI003** Preparation and Administration

- Randomization: Once tumors are palpable, randomly divide the mice into treatment and control groups.[2]
- SFI003 Formulation: The specific vehicle for SFI003 is not detailed in the provided search
  results, but a common vehicle for oral gavage of hydrophobic compounds is a mixture of
  DMSO, PEG300, and saline. The exact formulation should be optimized for solubility and
  animal tolerance.
- Administration: Administer SFI003 via oral gavage at doses of 100 mg/kg or 200 mg/kg.[1][2]
   The control group should receive the vehicle only. A positive control group may be treated with a standard-of-care chemotherapeutic agent like capecitabine (100 mg/kg).[2]
- Dosing Schedule: Administer the treatment daily for two consecutive weeks.[1][2]

#### 2.3. In Vivo Efficacy Evaluation

• Tumor Measurement: Measure the tumor dimensions (length and width) every other day using calipers. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (length



 $\times$  width<sup>2</sup>)  $\times$  0.5.[2]

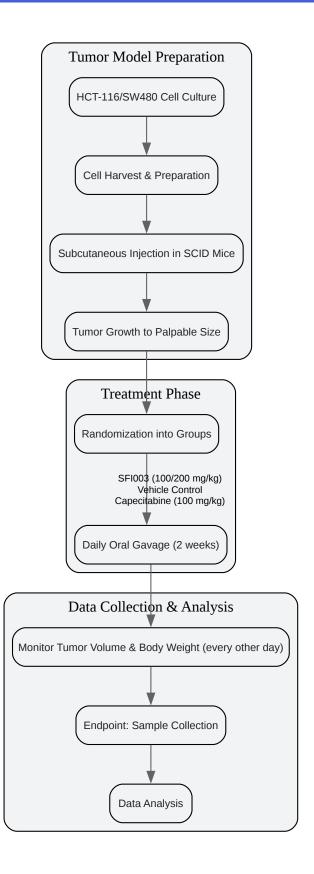
- Body Weight: Monitor and record the body weight of each mouse every other day as an indicator of systemic toxicity.[2]
- Endpoint: At the end of the two-week treatment period, euthanize the mice and collect tumors and blood samples for further analysis.[2]

## **Visualizations**

3.1. Experimental Workflow

The following diagram illustrates the key steps of the in vivo **SFI003** administration protocol.





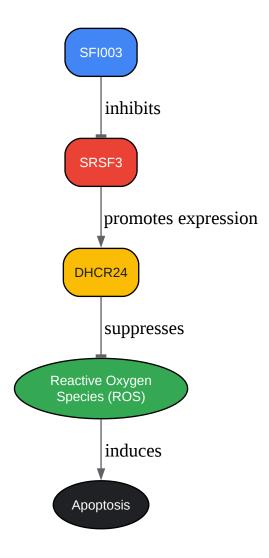
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In vivo experimental workflow for **SFI003** administration.



### 3.2. **SFI003** Signaling Pathway

The diagram below depicts the proposed mechanism of action for **SFI003** in colorectal cancer cells.



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Signaling pathway of **SFI003** in colorectal cancer cells.

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## References

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- 2. A novel SRSF3 inhibitor, SFI003, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis PMC [pmc.ncbi.nlm.nih.gov]
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